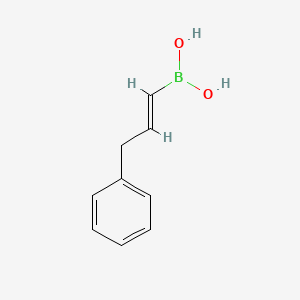

Ácido trans-3-fenilpropen-1-ilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-3-Phenylpropen-1-yl-boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-3-Phenylpropen-1-yl-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Phenylpropen-1-yl-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bloque de construcción de síntesis orgánica

“Ácido trans-3-fenilpropen-1-ilborónico” se emplea ampliamente como bloque de construcción para la síntesis orgánica {svg_1}. Proporciona un marco versátil para la construcción de una variedad de compuestos orgánicos.

Catalizador para diversas reacciones

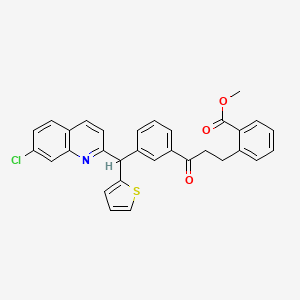

Este compuesto se utiliza ampliamente como catalizador para diversas reacciones {svg_2}. Su estructura química única le permite facilitar una amplia gama de transformaciones químicas, mejorando la eficiencia y selectividad de estos procesos.

Ligando para complejos de metales de transición

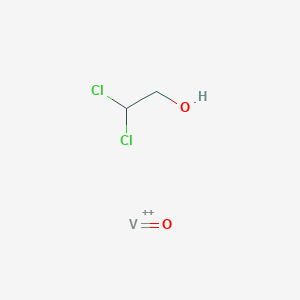

“this compound” puede actuar como ligando para complejos de metales de transición {svg_3}. Estos complejos se utilizan a menudo en catálisis, ciencia de materiales y química medicinal.

Arilación carbonílica de alenoles

Este compuesto está involucrado en la arilación carbonílica de alenoles {svg_4} {svg_5}. Esta reacción es un paso clave en la síntesis de ciertos tipos de compuestos orgánicos.

Acoplamiento cruzado oxidativo con (trifluorometil)trimetilsilano

“this compound” se utiliza en el acoplamiento cruzado oxidativo con (trifluorometil)trimetilsilano {svg_6} {svg_7}. Esta reacción es importante en la síntesis de compuestos trifluorometilados, que tienen aplicaciones en productos farmacéuticos y agroquímicos.

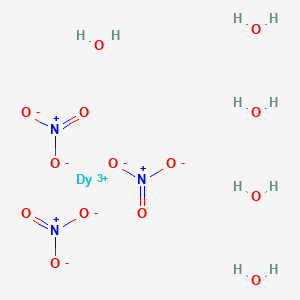

Reacciones de acoplamiento de Suzuki-Miyaura

Este compuesto es un reactivo en las reacciones de acoplamiento de Suzuki-Miyaura {svg_8} {svg_9}. Estas reacciones se utilizan ampliamente en química orgánica para formar enlaces carbono-carbono.

Acoplamiento reductivo de tres componentes con alquinos

“this compound” está involucrado en el acoplamiento reductivo de tres componentes con alquinos {svg_10} {svg_11}. Esta reacción es una herramienta poderosa para la construcción de estructuras orgánicas complejas.

Conjugación enantioselectiva a vinil 2-piridilsulfonas

Este compuesto se utiliza en la conjugación enantioselectiva a vinil 2-piridilsulfonas {svg_12} {svg_13}. Esta reacción es un paso clave en la síntesis de ciertos tipos de compuestos orgánicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Mode of Action

The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.

Biochemical Pathways

The biochemical pathways affected by Trans-3-Phenylpropen-1-yl-boronic acid are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.

Result of Action

The molecular and cellular effects of Trans-3-Phenylpropen-1-yl-boronic acid’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.

Action Environment

The action, efficacy, and stability of Trans-3-Phenylpropen-1-yl-boronic acid are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .

Análisis Bioquímico

Biochemical Properties

Trans-3-Phenylpropen-1-yl-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the development of enzyme inhibitors and sensors. For example, trans-3-Phenylpropen-1-yl-boronic acid is used in the Suzuki-Miyaura coupling reaction, a widely employed method in organic synthesis .

Cellular Effects

Trans-3-Phenylpropen-1-yl-boronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diols allows it to interfere with carbohydrate metabolism and glycoprotein function, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, trans-3-Phenylpropen-1-yl-boronic acid exerts its effects through the formation of boronate esters with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes, depending on the specific target. For instance, it can inhibit proteases by binding to the active site serine residue, preventing substrate access. Additionally, trans-3-Phenylpropen-1-yl-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-3-Phenylpropen-1-yl-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that trans-3-Phenylpropen-1-yl-boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of trans-3-Phenylpropen-1-yl-boronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, trans-3-Phenylpropen-1-yl-boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes .

Metabolic Pathways

Trans-3-Phenylpropen-1-yl-boronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, trans-3-Phenylpropen-1-yl-boronic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form reversible covalent bonds with biomolecules, affecting its localization and accumulation .

Subcellular Localization

Trans-3-Phenylpropen-1-yl-boronic acid exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

Propiedades

IUPAC Name |

[(E)-3-phenylprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWFDHLFMBIDS-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)